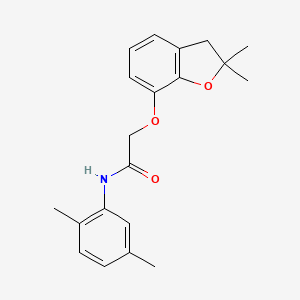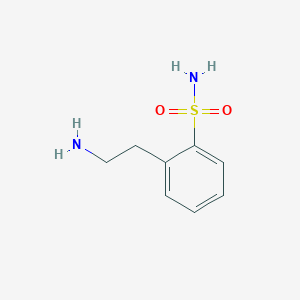
2-(2-Aminoethyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-Aminoethyl)benzenesulfonamide” belongs to the class of organic compounds known as benzenesulfonamides. These are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives has been reported in several studies. For instance, a study described the synthesis of new aryl thiazolone–benzenesulfonamides as well as their carbonic anhydrase IX inhibitory effect . Another study reported the treatment of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate, which was then refluxed for 3 hours .
Molecular Structure Analysis
The molecular formula of “this compound” is C8H12N2O2S, and its molecular weight is 200.26 .
Chemical Reactions Analysis
Benzenesulfonamides, including “this compound”, have been found to inhibit the activation of NADPH oxidase in a cell-free system . Another study reported that benzenesulfonamides could interfere with the binding of p47phox and/or p67 to cytochromeb 559 .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.3±0.1 g/cm3, a boiling point of 387.4±44.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C .
Aplicaciones Científicas De Investigación
Antimicrobial and Antitumor Applications :
- Benzenesulfonamides have shown potential as antimicrobial agents, with some compounds exhibiting moderate antibacterial properties against gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and Staphylococcus epidermidis strains, and antifungal properties against yeasts and dermatophytes (Zani et al., 2009).
- Several derivatives have been synthesized and evaluated for antitumor activity, with some showing remarkable activity and selectivity toward certain cancer cell lines, indicating their potential use in cancer therapy (Sławiński & Brzozowski, 2006).
Enzyme Inhibition for Therapeutic Purposes :
- Benzenesulfonamide derivatives have been studied as inhibitors of human carbonic anhydrase, with applications in treating conditions like glaucoma and cancer. These compounds show significant inhibition of the enzyme, with some being potent inhibitors of specific isoforms associated with tumors (Nocentini et al., 2016).
- Some sulfonamides act as selective inhibitors of tumor-associated carbonic anhydrase XII, making them potential candidates for anticancer agents (Ceruso et al., 2015).
Molecular Structure and Characterization Studies :
- Rotational spectroscopy studies of benzenesulfonamides, including their derivatives, have provided insights into their conformations and the influence of different substituents on their structures, which is crucial for understanding their biochemical activities (Vigorito et al., 2022).
Chemical Synthesis and Modifications :
- Research has been conducted on the synthesis and characterization of various benzenesulfonamide derivatives, exploring their potential in solid-phase synthesis and as privileged scaffolds in chemical transformations (Fülöpová & Soural, 2015).
- Innovative strategies for the synthesis of amino-(N-alkyl)benzenesulfonamides via N-alkylation have been developed, demonstrating potential for diverse applications in medicinal chemistry (Lu et al., 2015).
Safety and Hazards
Propiedades
IUPAC Name |
2-(2-aminoethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c9-6-5-7-3-1-2-4-8(7)13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMHWEWCCHMGDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

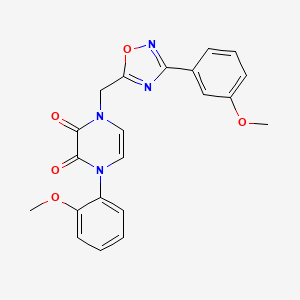




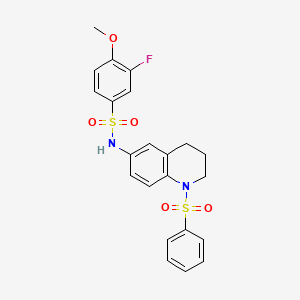
![{4-[(3-Fluorophenoxy)methyl]phenyl}methanamine hydrochloride](/img/structure/B2730930.png)
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-methyl-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2730931.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(2,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2730932.png)
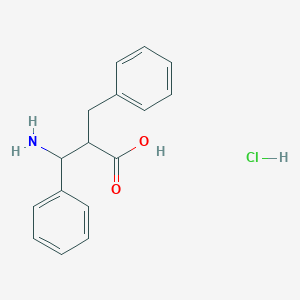
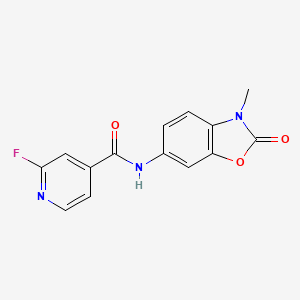
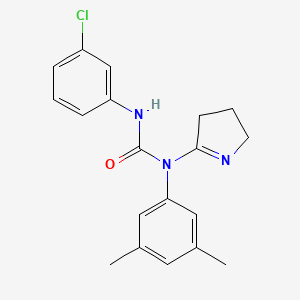
![7-[(2-Fluorophenyl)methoxy]-3-(4-methoxyphenoxy)chromen-4-one](/img/structure/B2730938.png)
